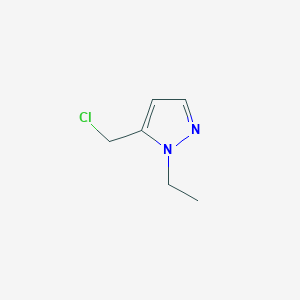

5-(chloromethyl)-1-ethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLXOKBFCXKMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 1 Ethyl 1h Pyrazole and Analogous Pyrazole Derivatives

Direct Synthesis of 5-(chloromethyl)-1-ethyl-1H-pyrazole

The direct synthesis of this compound involves constructing the pyrazole (B372694) ring with the ethyl and chloromethyl groups positioned at the N1 and C5 positions, respectively. This can be achieved either by building the ring from precursors already containing these functionalities or by functionalizing a pre-formed pyrazole core.

The formation of the pyrazole scaffold typically relies on the cyclocondensation of a hydrazine (B178648) with a 1,3-dielectrophilic species. To synthesize the 1-ethyl-pyrazole intermediate, a common approach involves reacting ethyl hydrazine with a suitable β-ketonitrile or a similar 1,3-dicarbonyl equivalent. For instance, reacting ethyl hydrazine with a β-ketonitrile derivative under basic conditions can yield the 1-ethyl-pyrazole intermediate. The specific 1,3-dicarbonyl compound required to directly yield the 5-chloromethyl group would need to contain a chloromethyl moiety, such as 4-chloro-1,1-dimethoxybutan-2-one or a related equivalent.

Table 1: Illustrative Hydrazine-Based Cyclocondensation for a 1-Ethyl-Pyrazole Precursor

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This table illustrates a general approach for obtaining the 1-ethyl-pyrazole core structure, which is a precursor to the final target compound.

An alternative and often more practical strategy involves the modification of a pre-formed 1-ethyl-1H-pyrazole ring. This approach separates the ring formation from the introduction of the reactive chloromethyl group. The chloromethylation can be accomplished through electrophilic substitution reactions.

One common method is a Friedel-Crafts-type alkylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like aluminum chloride (AlCl₃) to facilitate substitution at the C5 position. Another route involves the Vilsmeier-Haack reaction, which can introduce chloromethyl groups using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction of pyrazole precursors with chloroacetaldehyde (B151913) under controlled temperatures (e.g., 60–80°C) also serves as a method for introducing the chloromethyl group. The regioselectivity of the chloromethylation is influenced by the directing effects of the substituents already present on the pyrazole ring. researchgate.net

Table 2: Post-Cyclization Chloromethylation Methods

| Pyrazole Substrate | Reagent(s) | Reaction Type | Key Conditions |

|---|---|---|---|

| 1-Ethyl-1H-pyrazole | Chloromethyl methyl ether (MOMCl), AlCl₃ | Friedel-Crafts Alkylation | Lewis acid catalysis |

| 1-Ethyl-1H-pyrazole | Phosphorus oxychloride (POCl₃), DMF | Vilsmeier-Haack Reaction | Controlled temperature |

This table summarizes various methods for introducing a chloromethyl group onto a pre-formed pyrazole ring.

General Strategies for Pyrazole Ring Construction

The synthesis of the pyrazole nucleus is a well-established field, with several general strategies applicable to a wide range of derivatives. These methods are foundational and can be adapted for the synthesis of precursors to this compound.

The most classic and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a compound containing two electrophilic centers separated by a carbon atom. nih.govchim.it This approach leverages the nucleophilicity of the hydrazine nitrogens to form the five-membered heterocyclic ring.

The Knorr pyrazole synthesis, the reaction of 1,3-dicarbonyl compounds with hydrazines, is a simple and rapid method for obtaining polysubstituted pyrazoles. nih.govnih.gov The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

A variety of 1,3-dicarbonyl equivalents can be used, including 1,3-diketones, β-ketoesters, and 2,4-diketoesters. nih.govnih.gov The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric products, although reaction conditions can sometimes be tuned to favor one isomer. nih.gov For example, conducting the cyclocondensation of an aryl hydrazine hydrochloride with a 1,3-diketone in an aprotic dipolar solvent can provide better regioselectivity than when using traditional protic solvents like ethanol. nih.gov

Table 3: Examples of 1,3-Dicarbonyl Equivalents in Pyrazole Synthesis

| 1,3-Dicarbonyl Type | Example | Hydrazine Reactant | General Product |

|---|---|---|---|

| 1,3-Diketone | Acetylacetone | Hydrazine hydrate (B1144303) | 3,5-dimethyl-1H-pyrazole |

| β-Ketoester | Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-5-pyrazolone |

This table provides examples of common 1,3-dicarbonyl compounds and their reaction with hydrazines to form pyrazoles or pyrazolones. nih.govnih.gov

Another fundamental route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as vinyl ketones. nih.govbeilstein-journals.org This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. beilstein-journals.org The resulting intermediate then undergoes intramolecular cyclization by attack of the second nitrogen atom on the carbonyl carbon, followed by elimination of water to form a pyrazoline (4,5-dihydro-1H-pyrazole). fao.org

The pyrazoline intermediate can then be oxidized to the aromatic pyrazole. beilstein-journals.org In many cases, ambient atmosphere is sufficient for this oxidation. nih.gov Alternatively, if the hydrazine reactant contains a good leaving group, such as in tosylhydrazine, elimination occurs directly to yield the aromatic pyrazole without the need for an external oxidant. nih.govbeilstein-journals.org

Table 4: General Scheme for Pyrazole Synthesis from α,β-Unsaturated Ketones | Step | Description | Intermediate/Product | | :--- | :--- | :--- | | 1 | Michael Addition | Hydrazine adds to the β-carbon of the C=C double bond. | Adduct | | 2 | Intramolecular Cyclization | The terminal nitrogen attacks the carbonyl carbon. | 5-Hydroxypyrazolidine | | 3 | Dehydration | Elimination of a water molecule. | 2-Pyrazoline | | 4 | Oxidation/Elimination | Loss of H₂ or a leaving group. | Pyrazole |

This table outlines the stepwise mechanism for the formation of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines. nih.govbeilstein-journals.orgfao.org

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds

Reactions with Acetylenic Ketones

The reaction of hydrazines with acetylenic ketones represents a long-established yet consistently relevant method for pyrazole synthesis. nih.govmdpi.com This cyclocondensation reaction, however, can often lead to the formation of a mixture of two regioisomers. mdpi.com The specific reaction between ethylhydrazine (B1196685) and an appropriate acetylenic ketone would be a direct route to 1-ethyl-pyrazole derivatives. The regiochemical outcome is influenced by the nature of the substituents on both the hydrazine and the ketone. researchgate.net

For instance, the reaction of substituted hydrazines with acetylenic ketones has been shown to be highly regioselective, yielding predominantly a single pyrazole isomer in excellent yields. researchgate.net This control over regioselectivity is crucial for the synthesis of specific isomers like this compound.

Table 1: Examples of Pyrazole Synthesis from Acetylenic Ketones

| Hydrazine Derivative | Acetylenic Ketone | Resulting Pyrazole | Key Feature |

| Substituted Hydrazines | Various Acetylenic Ketones | 1,3,5-Substituted Pyrazoles | High regioselectivity, yielding single isomers in excellent yields. researchgate.net |

| Hydrazine Derivatives | General Acetylenic Ketones | Mixture of Regioisomers | A well-known process that often results in isomeric mixtures. mdpi.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. rsc.orgiiardjournals.orgtandfonline.com This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The [3+2] cycloaddition reaction of diazo compounds with alkynes or alkenes is a fundamental and robust strategy for synthesizing pyrazoles and their partially saturated analogs, pyrazolines. rsc.orgnih.govrsc.org This method offers a direct route to the pyrazole core and is amenable to various substrates. researchgate.net The reaction can proceed under thermal conditions, often without the need for a catalyst, providing pyrazole products in high yields. rsc.orgresearchgate.net Visible-light-mediated [3+2] cycloadditions have also been developed, offering a benign approach to accessing diazo species from N-tosylhydrazones for subsequent cycloaddition. nih.gov

Table 2: Synthesis of Pyrazoles via Diazo Compound Cycloaddition

| Diazo Compound Source | Dipolarophile | Reaction Conditions | Product |

| α-diazocarbonyl substrates | Alkynes | Solvent-free, heating | Pyrazole derivatives rsc.orgresearchgate.net |

| N-tosylhydrazones | Alkenes | Visible light | (Spiro)-pyrazolines and pyrazoles nih.gov |

Nitrilimines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles to form pyrazole derivatives. mdpi.comsci-hub.se These reactions are often highly regioselective, leading to the formation of a single regioisomeric product. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles, including complex structures like spiropyrazolines. mdpi.comacs.org The reaction of nitrilimines with α,β-unsaturated carbonyl compounds is a common strategy for pyrazole synthesis. sci-hub.se

Table 3: Pyrazole Synthesis via Nitrilimine Cycloaddition

| Nitrilimine Source | Dipolarophile | Product | Key Feature |

| Hydrazonoyl chlorides | Thioaurone derivatives | Spiropyrazolines | Highly regioselective, single isomer observed. mdpi.com |

| Hydrazonoyl halides | Allenoates | Spirobidihydropyrazoles | Double 1,3-dipolar cycloaddition. acs.org |

| Hydrazonoyl chloride | Ninhydrin-derived Morita–Baylis–Hillman carbonates | 1,3,5-trisubstituted pyrazoles | High yields and regioselectivity. rsc.orgrsc.org |

Transition-Metal-Catalyzed Approaches to Pyrazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative pathways and enabling the formation of complex structures. researchgate.netrsc.org These methods often involve the direct C-H functionalization of pre-existing pyrazole rings or the catalytic construction of the pyrazole core itself. researchgate.net Various transition metals, including copper, palladium, and ruthenium, have been employed in these synthetic strategies. organic-chemistry.org For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org

Multicomponent Reaction Protocols for Pyrazole Formation

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyrazoles due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.combeilstein-journals.org These reactions involve the combination of three or more starting materials in a one-pot process to form the final pyrazole product. mdpi.com MCRs can be designed to incorporate various synthetic steps, such as condensation, cycloaddition, and cross-coupling reactions, into a single cascade. beilstein-journals.org For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can be used to synthesize highly substituted pyrano[2,3-c]pyrazoles. rsc.org

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Four | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Three | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles acs.org |

| Three | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles beilstein-journals.org |

Regio- and Stereochemical Control in Pyrazole Synthesis

Achieving high levels of regio- and stereochemical control is a critical aspect of modern pyrazole synthesis. nih.gov The formation of specific isomers is often essential for the desired biological activity of the target molecule.

Regioselectivity in pyrazole synthesis is frequently a challenge, particularly in classical methods like the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to mixtures of regioisomers. nih.gov Several strategies have been developed to address this issue. The use of fluorinated alcohols as solvents, for instance, has been shown to dramatically increase the regioselectivity in pyrazole formation. In 1,3-dipolar cycloaddition reactions, the inherent electronic and steric properties of the dipole and dipolarophile often dictate a high degree of regioselectivity. mdpi.comorganic-chemistry.org

Stereoselectivity becomes important when chiral centers are present in the pyrazole derivative. Asymmetric synthesis of pyrazoles often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rwth-aachen.de For example, organocatalytic enantioselective Michael additions of pyrazolones to various acceptors have been employed to create tetrasubstituted carbon centers with high stereocontrol. rwth-aachen.de

Factors Influencing Regioselectivity in Cyclization Reactions

Regioselectivity in pyrazole synthesis via cyclocondensation is critically dependent on the reaction conditions and the nature of the reactants. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomers can be formed. nih.gov Several factors have been identified that can steer the reaction towards a single, desired isomer.

Substrate and Reagent Control: The electronic properties of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role. The nucleophilicity of the nitrogen atoms in the hydrazine derivative dictates the initial site of attack. For example, in the reaction of acetylenic ketones with hydrazines, a methylhydrazine, where the methyl-substituted nitrogen is more nucleophilic, leads to a different regioisomer compared to an aryl hydrazine, where the unsubstituted NH2 group is the more nucleophilic center. nih.gov Similarly, the reaction of trichloromethyl enones with hydrazines yields different regioisomers depending on whether the free base or the hydrochloride salt of the arylhydrazine is used. nih.gov

Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly improve regioselectivity compared to conventional solvents like ethanol. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reactivity of the carbonyl groups in the 1,3-dicarbonyl substrate. conicet.gov.ar

| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Reference |

|---|---|---|---|---|

| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Equimolar mixture | nih.gov |

| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | Up to 99:1 | conicet.gov.ar |

| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Up to 99:1 | conicet.gov.ar |

Catalysis and Reaction Type: The synthetic strategy itself can determine the regiochemical outcome. Base-mediated [3+2] cycloaddition reactions of 2-alkynyl-1,3-dithianes and sydnones provide excellent regioselectivity under mild conditions. acs.org Likewise, 1,3-dipolar cycloadditions of tosylhydrazones and nitroalkenes have been developed to afford 3,4-diaryl-1H-pyrazoles with high regioselectivity, the mechanism of which has been confirmed by 2D-NMR techniques and DFT calculations. rsc.org One-pot procedures involving the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and hydrazines also demonstrate high regioselectivity. researchgate.net

Enantioselective Methodologies for Chiral Pyrazole Scaffolds

The development of enantioselective methods to synthesize chiral pyrazole-containing molecules is of high importance, particularly for applications in medicinal chemistry. thieme-connect.comnih.gov These methodologies often focus on creating stereogenic centers on the pyrazole ring or on a substituent attached to it.

Organocatalysis: Chiral organocatalysts are widely employed in the asymmetric synthesis of pyrazole derivatives. For instance, quinine-derived squaramides have been used to catalyze asymmetric cascade cyclization reactions, such as the reaction of pyrazolones with (tosylamino)methyl-substituted enones, to produce spiropyrazolones. thieme-connect.com Similarly, a bisquinine-derived squaramide catalyzes a formal [4+1] cycloaddition to yield chiral spiro-indoline-pyrazolone compounds with high enantioselectivity. researchgate.net Organocatalytic asymmetric Michael/cyclization sequences are also utilized to construct functionalized spiropyrazolones containing multiple contiguous stereogenic centers. acs.org

| Reaction Type | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition/Cyclization | Quinine-derived squaramide | Spiropyrazolones | Not specified | thieme-connect.com |

| Formal [4+1] Cycloaddition | Bisquinine-derived squaramide | Spiro-indoline-pyrazolones | Up to 93% ee | researchgate.net |

| Alkynylation | Copper/PyBisulidine | Tertiary propargylic alcohols with pyrazolone (B3327878) motif | Up to 99% ee | researchgate.net |

| Stereoselective Addition | (R)- or (S)-tert-butanesulfinamide (chiral auxiliary) | Chiral pyrazole with nitrogen-bonded chiral center | Not specified | nih.gov |

Metal Catalysis: Transition metal catalysts are also effective in enantioselective pyrazole synthesis. A notable example is the copper/PyBisulidine-catalyzed enantioselective alkynylation of electrophilic pyrazole-4,5-dione with terminal alkynes, which produces chiral tertiary propargylic alcohols bearing the pyrazolone motif in excellent yields and enantioselectivities (up to 99% ee). researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries provides another robust strategy. For example, (R)- and (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral toluenesulfinyl imine. A subsequent stereoselective addition of an organolithium reagent, followed by further transformations, leads to the synthesis of chiral pyrazole derivatives where the nitrogen atom is directly bonded to a chiral center. nih.gov

Reactivity and Derivatization of 5 Chloromethyl 1 Ethyl 1h Pyrazole

Reactivity of the Chloromethyl Substituent

The chloromethyl group is the most reactive site on the 5-(chloromethyl)-1-ethyl-1H-pyrazole molecule for nucleophilic attack. The electron-withdrawing nature of the adjacent pyrazole (B372694) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to a variety of nucleophilic substitution reactions.

The chlorine atom of the chloromethyl group is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the facile introduction of various functional groups at the 5-position.

The general scheme for nucleophilic substitution at the chloromethyl group can be represented as follows:

Scheme 1: General Nucleophilic Substitution

Common nucleophiles that can be employed in these reactions include amines, alcohols, thiols, and carbanions, leading to the formation of the corresponding amines, ethers, thioethers, and carbon-extended products, respectively.

| Nucleophile (Nu-H) | Product |

| R-NH2 (Amine) | 5-((alkylamino)methyl)-1-ethyl-1H-pyrazole |

| R-OH (Alcohol) | 5-((alkoxy)methyl)-1-ethyl-1H-pyrazole |

| R-SH (Thiol) | 5-((alkylthio)methyl)-1-ethyl-1H-pyrazole |

| R-CN (Cyanide) | 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile |

Table 1: Examples of Nucleophilic Substitution Products

The reaction conditions for these substitutions typically involve the use of a base to deprotonate the nucleophile, if necessary, and a suitable solvent. The choice of solvent and temperature can influence the reaction rate and yield.

The propensity of the chloromethyl group to undergo nucleophilic substitution makes this compound an effective alkylating agent. nih.gov In this role, it introduces the 1-ethyl-1H-pyrazol-5-ylmethyl moiety onto a variety of substrates. This is particularly useful in the synthesis of molecules with potential biological activity, where the pyrazole scaffold is a common pharmacophore.

An important application of its alkylating ability is in the N-alkylation of heterocyclic compounds, such as imidazoles and triazoles. These reactions lead to the formation of new C-N bonds and the generation of more complex heterocyclic systems.

Scheme 2: Alkylation of Imidazole

The alkylating nature of this compound is also utilized in the formation of C-C bonds through reactions with carbanions, such as those derived from malonic esters or β-ketoesters. These reactions provide a route to a variety of substituted pyrazole derivatives with extended carbon chains.

| Substrate | Product |

| Imidazole | 1-((1-ethyl-1H-pyrazol-5-yl)methyl)-1H-imidazole |

| Diethyl malonate | Diethyl 2-((1-ethyl-1H-pyrazol-5-yl)methyl)malonate |

| Sodium azide | 5-(azidomethyl)-1-ethyl-1H-pyrazole |

Table 2: Examples of Alkylation Reactions

Functionalization of the Pyrazole Ring System

While the chloromethyl group is the primary site for nucleophilic attack, the pyrazole ring itself can undergo functionalization, primarily through C-H activation. nih.gov These reactions typically require the use of transition-metal catalysts to achieve C-C or C-heteroatom bond formation.

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds in heterocyclic systems, including pyrazoles. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted pyrazoles.

Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, have been successfully employed to catalyze the direct arylation, alkenylation, and alkynylation of pyrazole rings. bohrium.comnih.gov These reactions involve the oxidative addition of an organic halide to the metal center, followed by C-H activation of the pyrazole ring and reductive elimination to form the new C-C bond.

The regioselectivity of these reactions can be influenced by the directing effect of substituents on the pyrazole ring and the choice of catalyst and ligands.

| Reaction Type | Reagents | Catalyst | Product |

| Arylation | Aryl halide | Palladium | 5-(chloromethyl)-1-ethyl-4-aryl-1H-pyrazole |

| Alkenylation | Alkene | Rhodium | 5-(chloromethyl)-1-ethyl-4-alkenyl-1H-pyrazole |

| Alkynylation | Alkyne | Iridium | 5-(chloromethyl)-1-ethyl-4-alkynyl-1H-pyrazole |

Table 3: Examples of C-C Bond Forming Reactions

In addition to C-C bond formation, transition-metal catalysis can also be used to forge C-heteroatom bonds at the pyrazole nucleus. bohrium.comnih.gov This allows for the introduction of nitrogen, oxygen, and sulfur functionalities.

Common methods for C-heteroatom bond formation include the Buchwald-Hartwig amination for C-N bond formation and related couplings for C-O and C-S bond formation. These reactions typically employ palladium or copper catalysts.

| Reaction Type | Reagents | Catalyst | Product |

| C-N Bond Formation | Amine | Palladium | 4-amino-5-(chloromethyl)-1-ethyl-1H-pyrazole |

| C-O Bond Formation | Alcohol | Copper | 5-(chloromethyl)-1-ethyl-4-alkoxy-1H-pyrazole |

| C-S Bond Formation | Thiol | Copper | 5-(chloromethyl)-1-ethyl-4-(alkylthio)-1H-pyrazole |

Table 4: Examples of C-Heteroatom Bond Forming Reactions

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. nih.gov Due to the presence of two adjacent nitrogen atoms, the electron density within the ring is not uniform. The N1 atom is considered pyrrole-like, while the N2 atom is pyridine-like. chemicalbook.comnih.gov The combined electron-donating effect of these nitrogen atoms increases the electron density primarily at the C4 position, making it the most susceptible site for electrophilic attack. chemicalbook.compharmaguideline.comrrbdavc.org Consequently, electrophilic substitution reactions on pyrazoles, including this compound, preferentially occur at this position. nih.govglobalresearchonline.net

The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents present. In the case of this compound, the C4 position is unsubstituted and therefore available for substitution. Protonation of the pyrazole ring under strongly acidic conditions forms a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at C4 and may facilitate attack at C3 instead. chemicalbook.comglobalresearchonline.net

Common electrophilic substitution reactions that pyrazole derivatives undergo include halogenation, nitration, sulfonation, and acylation. globalresearchonline.netscribd.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrazoles

| Reaction Type | Reagents | Electrophile | Typical Product (Substitution at C4) |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole globalresearchonline.netscribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid globalresearchonline.netscribd.com |

| Halogenation | Cl₂, Br₂, I₂ or NBS, NCS, NIS | X⁺ (Halogen cation) | 4-Halopyrazole globalresearchonline.netmdpi.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | Pyrazole-4-carbaldehyde scribd.com |

| Acylation | Acyl chloride + Lewis acid | R-C=O⁺ | 4-Acylpyrazole globalresearchonline.net |

This table presents generalized reactions for the pyrazole core. Specific reaction conditions for this compound may vary.

Research on the chloromethylation of pyrazoles has shown that it proceeds as an electrophilic substitution, typically at the C4 position. researchgate.netresearchgate.net For instance, the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole results in substitution at the 4-position. researchgate.net

Nucleophilic Attack on the Pyrazole Ring

Nucleophilic attack directly on the carbon atoms of the pyrazole ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the aromatic system. nih.gov Such attacks are typically directed towards the electron-deficient C3 and C5 positions. nih.govresearchgate.net The reaction is facilitated if the ring is activated by the presence of strong electron-withdrawing groups. encyclopedia.pub

For this compound, the most significant site for nucleophilic attack is not the pyrazole ring itself, but the carbon atom of the chloromethyl group at the C5 position. The chlorine atom is a good leaving group, making the methylene carbon electrophilic and susceptible to substitution by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups at this position, making the compound a versatile synthetic intermediate.

For example, chloromethylated pyrazoles are known to react with nucleophiles like sodium hydride in the presence of other reagents to form more complex molecules. In one synthesis, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole was reacted with a thiol derivative in the presence of NaH to yield a thioether linkage, demonstrating the displacement of the chloride by a sulfur nucleophile. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions on the Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group at C5 |

| Hydroxide | NaOH | Hydroxymethyl (-CH₂OH) |

| Alkoxide | NaOR | Alkoxymethyl (-CH₂OR) |

| Cyanide | KCN | Cyanomethyl (-CH₂CN) |

| Amine | RNH₂ | Aminomethyl (-CH₂NHR) |

| Thiolate | NaSR | Thiomethyl (-CH₂SR) |

| Azide | NaN₃ | Azidomethyl (-CH₂N₃) |

This table illustrates potential derivatizations of the 5-(chloromethyl) group based on general organic principles.

The pyrazole ring itself can undergo nucleophilic substitution under specific conditions, such as in N-nitropyrazoles where the nitro group can be displaced by a nucleophile. acs.org However, for this compound, the reactivity of the side chain is the dominant feature in its interactions with nucleophiles.

Oxidation and Reduction Chemistry of Pyrazole Derivatives

The pyrazole ring is a robust aromatic system that is generally resistant to both oxidation and reduction under standard conditions. pharmaguideline.comglobalresearchonline.net

Oxidation: The pyrazole nucleus is stable towards common oxidizing agents. globalresearchonline.net When pyrazole derivatives contain alkyl side chains, these substituents can often be selectively oxidized to the corresponding carboxylic acids by reagents like potassium permanganate (B83412) (KMnO₄) while leaving the heterocyclic ring intact. globalresearchonline.net More forceful oxidation conditions, such as ozonolysis or the use of strong oxidizing agents at elevated temperatures, can result in the cleavage of the pyrazole ring. chemicalbook.com

Reduction: Similarly, the pyrazole ring is resistant to catalytic hydrogenation and chemical reducing agents. pharmaguideline.comglobalresearchonline.net While unsubstituted pyrazole is difficult to reduce, certain derivatives can be reduced under specific conditions. For instance, N-phenyl derivatives of pyrazole can be reduced to the corresponding pyrazolines using sodium and ethanol. globalresearchonline.net The reduction of diazotized 5-aminopyrazole derivatives provides a route to 5-H-pyrazole compounds. researchgate.net For this compound, the aromatic ring is expected to be stable under most reducing conditions. The chloromethyl group, however, could potentially be reduced to a methyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which would cleave the carbon-chlorine bond.

Tautomerism and its Implications for Pyrazole Reactivity

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. globalresearchonline.net It involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, resulting in an equilibrium between two tautomeric forms. beilstein-journals.org This is a type of annular prototropic tautomerism. The position of this equilibrium is influenced by factors such as the nature and position of substituents on the ring, the solvent, and temperature. fu-berlin.de Generally, the preferred tautomer is the one where the nitrogen atom with a lone pair is positioned closer to a more electron-withdrawing substituent. nih.gov

However, in the case of this compound, the pyrazole ring is substituted at the N1 position with an ethyl group. This N-substitution prevents the migration of a proton between the ring nitrogens, thereby "fixing" the structure and precluding annular tautomerism. researchgate.netbeilstein-journals.org

The absence of tautomerism in this compound has significant implications for its chemical reactivity:

Defined Regiochemistry: The lack of a tautomeric equilibrium means that the positions on the ring (C3, C4, and C5) are unambiguously defined. This leads to more predictable and selective outcomes in chemical reactions, particularly in electrophilic substitution, which will reliably occur at the C4 position.

Simplified Product Mixtures: Reactions involving N-unsubstituted pyrazoles can often yield a mixture of products due to the presence of multiple tautomers reacting. With N1-substituted pyrazoles like the title compound, this complication is avoided, simplifying purification and improving yields of the desired product.

Therefore, while tautomerism is a critical concept in the general chemistry of pyrazoles, the N1-ethyl substituent on this compound locks the molecule into a single form, which in turn governs its reactivity profile. researchgate.net

Computational and Theoretical Investigations of 5 Chloromethyl 1 Ethyl 1h Pyrazole and Pyrazole Systems

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling plays a crucial role in understanding the mechanisms of reactions involving pyrazole (B372694) systems. Computational studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how these reactions proceed. scholaris.ca

For instance, theoretical studies on the reactivity of pyrazaboles with nucleophiles have been carried out at the DFT level to analyze SN1 and SN2 mechanisms. scholaris.ca The solvent effect on reaction profiles is often calculated using models like the polarizable continuum model (PCM). scholaris.ca

In the context of 5-(chloromethyl)-1-ethyl-1H-pyrazole, the chloromethyl group is a key reactive site. Theoretical modeling could be employed to investigate nucleophilic substitution reactions at the chloromethyl carbon. Such studies would involve optimizing the geometries of reactants, transition states, and products to determine the reaction's energetic profile.

Furthermore, computational studies have been used to propose mechanisms for metal-catalyzed reactions involving pyrazole ligands. nih.govmdpi.com These studies suggest that the pyrazole unit can actively participate in the reaction, for example, through proton transfer or by stabilizing transition states. nih.govmdpi.com While this compound itself is not a protic pyrazole due to the ethyl substitution at N1, its potential to act as a ligand in organometallic chemistry could be explored through theoretical modeling.

The synthesis of substituted pyrazoles often involves cycloaddition reactions, and theoretical modeling can provide insights into the regioselectivity of these reactions. orientjchem.org By calculating the energies of different possible products and transition states, the most likely reaction outcome can be predicted.

Strategic Applications in Organic Synthesis and Materials Chemistry

5-(chloromethyl)-1-ethyl-1H-pyrazole as a Key Synthetic Building Block

This compound is a versatile intermediate in organic synthesis. Its utility stems from the presence of the chloromethyl group, which serves as a highly reactive electrophilic center. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups at the 5-position of the pyrazole (B372694) ring.

The reactivity of the chloromethyl group facilitates covalent bonding with various nucleophiles, making it a valuable precursor for creating more complex molecules. This reactivity is a key feature that allows chemists to modify the pyrazole scaffold and build diverse molecular architectures. For instance, the chloromethyl group can readily react with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

The synthesis of related chloromethyl pyrazoles, such as 5-chloromethyl-1,3-dimethyl-1H-pyrazole, often involves the reaction of the corresponding pyrazole methanol (B129727) with a chlorinating agent like phosphoryl trichloride. nih.gov This highlights a common synthetic route to access such reactive building blocks. The pyrazole ring itself is generally stable, allowing for selective reactions at the chloromethyl position. globalresearchonline.net

Table 1: Reactivity of the Chloromethyl Group

| Nucleophile | Resulting Functional Group | Bond Formed |

|---|---|---|

| Amine (R-NH₂) | Aminomethyl | C-N |

| Alcohol (R-OH) | Alkoxymethyl | C-O |

| Thiol (R-SH) | Thiomethyl | C-S |

| Cyanide (CN⁻) | Cyanomethyl | C-C |

This reactivity profile makes this compound a foundational component for constructing a library of substituted pyrazole derivatives, which are pivotal in the discovery of new bioactive compounds and functional materials. scirp.orgnbinno.com

Integration into Complex Heterocyclic Architectures

The dual functionality of this compound—a stable aromatic pyrazole ring and a reactive chloromethyl group—makes it an excellent candidate for the synthesis of complex, fused heterocyclic systems. Pyrazoles are frequently used as starting materials for constructing larger, multi-ring structures like pyrazolopyrimidines and pyrazolothiazoles. researchgate.netnih.gov

The chloromethyl group can participate in intramolecular cyclization reactions, where a nucleophilic group elsewhere in the molecule attacks the electrophilic carbon of the chloromethyl moiety. This strategy is a powerful tool for creating fused ring systems where the pyrazole is annulated with another heterocyclic ring. For example, a pyrazole derivative bearing a nucleophilic side chain could cyclize via the chloromethyl group to form a five, six, or seven-membered ring fused to the pyrazole core.

Furthermore, the pyrazole ring itself can be involved in cycloaddition reactions, although reactions involving the chloromethyl substituent are more common for building complex architectures. The versatility of pyrazoles as building blocks has been extensively demonstrated in the synthesis of various fused heterocyclic systems with significant biological activities. mdpi.comchim.it The ability to introduce diverse substituents via the chloromethyl group allows for fine-tuning the electronic and steric properties of the resulting complex molecules, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Role in the Development of Advanced Functional Materials

Pyrazole derivatives are known for their applications in materials chemistry, including their use as fluorescent substances and dyes. globalresearchonline.net The incorporation of the this compound unit into larger molecular frameworks can lead to the development of advanced functional materials with tailored properties. nih.gov

The pyrazole core is an electron-rich aromatic system, which can contribute to the electronic and photophysical properties of a material. By using the chloromethyl group as a handle to attach other chromophores, fluorophores, or electronically active groups, it is possible to design novel materials for applications in optics and electronics. For example, coupling the pyrazole to a conjugated system could lead to new organic dyes with specific absorption and emission characteristics.

In the crystal structure of related compounds like 5-chloromethyl-1,3-dimethyl-1H-pyrazole, molecules are linked by intermolecular interactions, which can influence the bulk properties of the material. nih.gov By strategically designing derivatives of this compound, it may be possible to control the solid-state packing and create materials with desired properties, such as specific conductivities or optical responses. The pyrazole scaffold is a valuable component in the design of materials for a range of technological applications. nih.gov

Table 2: Potential Applications in Functional Materials

| Material Class | Potential Application | Role of this compound |

|---|---|---|

| Organic Dyes | Textiles, Imaging | Serves as a core scaffold to which chromophoric groups are attached. |

| Fluorescent Probes | Biological Imaging, Sensing | Acts as a building block for creating molecules that fluoresce upon binding to a target. |

| Organic Semiconductors | Electronics | Can be incorporated into conjugated polymers to modify electronic properties. |

Future Research Directions in Synthetic Organic Chemistry

The potential of this compound as a synthetic intermediate suggests several promising avenues for future research. A primary focus will likely be on the development of novel synthetic methodologies that utilize its unique reactivity. This includes exploring new catalytic systems for cross-coupling reactions involving the chloromethyl group, which would expand the range of accessible derivatives.

Another key area of research will be the application of this building block in the synthesis of biologically active molecules. Pyrazole derivatives are known to possess a wide range of pharmacological activities. nih.govorientjchem.org Future work could involve the synthesis of libraries of compounds derived from this compound for screening against various biological targets.

In the realm of materials science, future research could focus on designing and synthesizing novel polymers and functional organic materials incorporating the this compound unit. The goal would be to create materials with tailored optical, electronic, and thermal properties for specific applications. The exploration of its use in creating porous organic frameworks or coordination polymers could also be a fruitful area of investigation.

Finally, the development of "green" synthetic methods for the preparation and functionalization of this compound will be an important consideration. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions to improve the sustainability of the synthetic processes.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(chloromethyl)-1-ethyl-1H-pyrazole, and what conditions are critical for success?

The Vilsmeier-Haack reaction is a key method for introducing formyl or chloromethyl groups into pyrazole scaffolds. For this compound, chlorination of a pre-formed pyrazole derivative (e.g., using POCl₃ or PCl₅) under controlled temperatures (60–100°C) in anhydrous solvents like DMF or DCM is typical . Optimizing stoichiometry and reaction time (1–3 hours) minimizes byproducts such as over-chlorinated species. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : The chloromethyl (–CH₂Cl) group resonates at δ ~4.6–5.0 ppm (1H) and δ ~40–45 ppm (13C), while the ethyl group’s protons appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~3.8–4.2 ppm) .

- IR Spectroscopy : C–Cl stretching vibrations at ~600–800 cm⁻¹ confirm chloromethyl incorporation .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 193 for chloromethyl derivatives) and fragmentation patterns validate the structure .

- Elemental Analysis : Matches experimental and theoretical C/H/N/Cl percentages to confirm purity .

Q. What safety protocols are critical when handling this compound in the lab?

Due to acute oral toxicity (GHS Category 4) and skin corrosion (Category 1B), use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in cool, dry conditions away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?

Yield optimization (typically 50–70%) involves:

- Temperature Control : Maintaining 70–80°C prevents thermal decomposition .

- Catalyst Use : Lewis acids like FeCl₃ enhance regioselectivity for chloromethylation .

- Byproduct Mitigation : HPLC or GC-MS identifies impurities (e.g., di-chlorinated derivatives), which are removed via gradient elution chromatography .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for this compound derivatives?

Discrepancies in NMR shifts arise from solvent polarity, concentration, or tautomerism. Strategies include:

Q. What role does molecular docking play in predicting the bioactivity of this compound derivatives?

Docking studies (e.g., AutoDock Vina, Schrödinger) model interactions between the chloromethyl group and target proteins (e.g., anticonvulsant receptors). Validation involves:

- Binding Affinity Scores : Compare with known inhibitors (e.g., pyrazole carboxaldehyde derivatives with IC₅₀ < 10 µM) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

Q. Which crystallographic methods confirm the structure of this compound, and how are intermolecular interactions analyzed?

- Single-Crystal X-ray Diffraction : Resolves bond lengths (C–Cl: ~1.76 Å) and angles (C–CH₂–Cl: ~110°) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, Cl···π contacts) contributing to crystal packing .

- Powder XRD : Verifies phase purity and polymorphic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.